molecular formula C18H20N4O4 B140538 Norneovardenafil CAS No. 358390-39-3

Norneovardenafil

Cat. No. B140538
M. Wt: 356.4 g/mol
InChI Key: KZNXGHYOSBOMJW-UHFFFAOYSA-N
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Description

Norneovardenafil has not been directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the study of norneovardenafil. For instance, the first paper discusses 9-norlignans, which are phenolic natural compounds with a specific structural feature: the absence of carbon number 9 from the parent lignan structure . Although norneovardenafil is not a 9-norlignan, the methods used for the semisynthetic preparation of these compounds from hydroxymatairesinol could potentially be adapted for the synthesis of norneovardenafil.

Synthesis Analysis

The synthesis of complex natural compounds is a significant challenge in organic chemistry. The second paper reports the total synthesis of norzoanthamine, a compound that shares a prefix with norneovardenafil, suggesting it is also a nor-compound, which typically means the molecule is missing a methylene group . The synthesis of norzoanthamine was achieved in 41 steps with an overall yield of 3.5%, which demonstrates the complexity and difficulty of synthesizing such molecules. This information could be indirectly useful when considering the synthesis of norneovardenafil, as it highlights the potential challenges and the need for a well-planned synthetic route.

Molecular Structure Analysis

While the papers do not directly discuss the molecular structure of norneovardenafil, they do provide insights into the structural analysis of related compounds. The first paper provides an overview of the structure of 9-norlignans, which could be structurally similar to norneovardenafil in that they might share the characteristic of lacking a specific carbon atom in their backbone . Understanding the structure of similar compounds can be crucial for deducing the properties and potential reactivity of norneovardenafil.

Chemical Reactions Analysis

The third paper describes a novel palladium-catalyzed, norbornene-mediated dehydrogenative annulation approach for the synthesis of 6-fluoroalkyl-phenanthridines . This method involves the formation of complex structures from simpler precursors, which is a common theme in the synthesis of intricate molecules like norneovardenafil. The chemical reactions presented in this paper could offer a pathway or inspiration for the synthesis of norneovardenafil, especially if it requires the formation of complex ring systems or the introduction of fluorine atoms.

Physical and Chemical Properties Analysis

None of the papers directly address the physical and chemical properties of norneovardenafil. However, the study of related compounds, such as the 9-norlignans mentioned in the first paper, can provide a foundation for understanding the behavior of similar molecules . The biological activity of these compounds, as well as their occurrence in different species, suggests that norneovardenafil may also exhibit unique physical and chemical properties that could be of interest in various fields, including medicinal chemistry.

Scientific Research Applications

Detection and Quantification in Biological Samples

  • Detection in Human Blood Plasma : A study developed a liquid chromatography–tandem mass spectrometry assay for determining sildenafil, norsildenafil, vardenafil, norvardenafil, and tadalafil in human blood plasma. The method showed selectivity, accuracy, and precision for all studied drugs, making it useful for forensic cases and therapeutic drug monitoring (Rust et al., 2012).

Illegal Addition in Health Care Products

  • Screening in Health Care Products : Another research developed a method for rapid screening and quantifying 11 illegally added anti-impotence preparations, including norneovardenafil, in health care products using high-performance liquid chromatography-high resolution mass spectrometry. The method was noted for its accuracy, simplicity, and rapidity, suitable for screening and quantitative analysis of adulterants (Hu et al., 2015).

Development of Antibody-Based Immunoassay Methods

  • Group-Specific Immunoassay for Sildenafil-like Adulterants : A study in 2021 focused on the development of an immunological method using norneovardenafil as a hapten. This was aimed at detecting sildenafil-like adulterants in herbal spirit drinks. The developed indirect competitive enzyme-linked immunosorbent assay (icELISA) showed broad linear ranges for various adulterants, demonstrating its efficacy for rapid screening (Chen et al., 2021).

Safety And Hazards

Norneovardenafil is harmful if swallowed and causes skin and eye irritation .

properties

IUPAC Name

4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-4-6-14-19-10(3)15-17(23)20-16(21-22(14)15)12-9-11(18(24)25)7-8-13(12)26-5-2/h7-9H,4-6H2,1-3H3,(H,24,25)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXGHYOSBOMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626256
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norneovardenafil

CAS RN

358390-39-3
Record name Norneovardenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358390393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNEOVARDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CE94WG41R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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